An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-methylpiperazine-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-methylpiperazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-methylpiperazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a privileged scaffold in numerous approved drugs, it possesses a unique combination of structural features that influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key physicochemical properties of Methyl 1-methylpiperazine-2-carboxylate, detailing the established methodologies for their determination and discussing their implications in the context of pharmaceutical sciences.
The structure of Methyl 1-methylpiperazine-2-carboxylate, featuring a tertiary amine, a secondary amine within the piperazine ring, and a methyl ester, imparts a specific balance of lipophilicity, basicity, and hydrogen bonding potential. A thorough understanding of these characteristics is paramount for its application in drug design, enabling researchers to predict its behavior in biological systems and to optimize its properties for therapeutic efficacy.
Chemical Structure and Computed Properties
The foundational step in characterizing any molecule is to define its structure and fundamental computed properties. These values, often computationally derived, provide a baseline for understanding the molecule's behavior.
Structure:
Caption: 2D structure of Methyl 1-methylpiperazine-2-carboxylate.
Table 1: Computed Physicochemical Properties of Methyl 1-methylpiperazine-2-carboxylate [1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | PubChem |
| Molecular Weight | 158.20 g/mol | PubChem |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 158.105527694 Da | PubChem |
| Topological Polar Surface Area | 41.6 Ų | PubChem |
These computed values suggest that Methyl 1-methylpiperazine-2-carboxylate is a relatively small, polar molecule with a low predicted octanol-water partition coefficient (XLogP3), indicating good aqueous solubility. The presence of hydrogen bond donors and acceptors further supports its potential for interaction with biological macromolecules.
Experimental Determination of Physicochemical Properties
While computed properties offer valuable initial insights, experimentally determined values are the gold standard for accurate characterization. The following sections detail the standard methodologies for determining the key physicochemical properties of Methyl 1-methylpiperazine-2-carboxylate.
Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide information about the purity of a substance and the strength of its intermolecular forces.
Experimental Protocol for Melting Point Determination (Capillary Method): [3][4][5][6]
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a melting point apparatus.
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Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
Experimental Protocol for Boiling Point Determination (Micro-reflux Method): [7][8][9][10][11]
-
Sample Preparation: Place a small volume (a few drops) of the liquid sample into a small test tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.
-
Heating: Heat the test tube in a heating block or oil bath.
-
Observation of Bubbles: As the liquid heats, a stream of bubbles will emerge from the capillary tube.
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Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly.
-
Data Recording: The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Caption: Workflow for Melting and Boiling Point Determination.
Solubility
Solubility is a critical parameter that influences a drug's absorption and distribution. It is typically determined in a range of solvents, including aqueous buffers at different pH values and various organic solvents.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method): [12][13][14][15][16]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Data Reporting: Express the solubility in terms of mg/mL or mol/L at the specified temperature.
Caption: Workflow for Equilibrium Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa values of a molecule dictate its ionization state at different pH values, which profoundly impacts its solubility, permeability, and receptor binding. Methyl 1-methylpiperazine-2-carboxylate has two basic nitrogen atoms, and their respective pKa values are crucial to determine.
Experimental Protocol for pKa Determination (Potentiometric Titration): [17][18][19][20][21]
-
Solution Preparation: Prepare a solution of the compound of known concentration in water or a suitable co-solvent.
-
Titration Setup: Calibrate a pH meter with standard buffers and place the electrode in the sample solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic bases, multiple inflection points will be observed.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of Methyl 1-methylpiperazine-2-carboxylate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): MS provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can also offer structural insights.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O stretch of the ester and the N-H stretch of the secondary amine.
While specific spectra for Methyl 1-methylpiperazine-2-carboxylate are not widely published, data for closely related structures can provide an indication of the expected chemical shifts and absorption bands. For instance, in ¹H NMR, one would expect to see signals corresponding to the N-methyl group, the O-methyl group of the ester, and the protons on the piperazine ring.
Synthesis
A plausible synthetic route to Methyl 1-methylpiperazine-2-carboxylate can be envisioned starting from commercially available piperazine-2-carboxylic acid.
Caption: A potential synthetic pathway for Methyl 1-methylpiperazine-2-carboxylate.
This multi-step synthesis would involve protection of one of the nitrogen atoms, followed by esterification of the carboxylic acid, methylation of the other nitrogen, and finally deprotection to yield the target compound.
Conclusion
The physicochemical properties of Methyl 1-methylpiperazine-2-carboxylate are critical determinants of its potential as a lead compound in drug discovery. This guide has outlined the fundamental properties of interest and provided detailed, field-proven methodologies for their experimental determination. By applying these protocols, researchers can obtain the accurate and reliable data necessary to understand the behavior of this molecule and to make informed decisions in the optimization of its therapeutic potential. The synthesis and spectroscopic characterization further provide a complete framework for working with this important chemical entity.
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